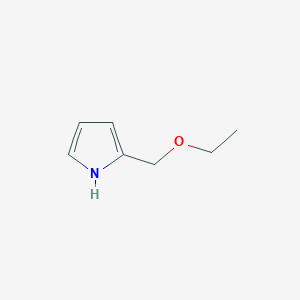

1H-Pyrrole, 2-(ethoxymethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1H-Pyrrole, 2-(ethoxymethyl)-, also known as 1H-Pyrrole, 2-(ethoxymethyl)-, is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Pyrrole, 2-(ethoxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole, 2-(ethoxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Nucleophilic and Electrophilic Reactions

1H-Pyrrole, 2-(ethoxymethyl)- can participate in both nucleophilic and electrophilic reactions, which are essential for constructing complex organic molecules.

-

Nucleophilic Cyclization : The compound can undergo nucleophilic cyclization with various electrophiles, leading to the formation of more complex pyrrole derivatives. For instance, reactions with hydrazine can yield pyrrolopyrazinone or pyrrolotriazinone structures through cyclization mechanisms that involve the nitrogen atoms of the pyrrole ring .

-

Electrophilic Aromatic Substitution : The ethoxymethyl group can enhance the electrophilicity of the pyrrole ring, allowing for electrophilic aromatic substitution reactions. This can lead to the formation of substituted pyrroles with diverse functional groups, which are valuable in medicinal chemistry.

Condensation Reactions

Condensation reactions involving 1H-Pyrrole, 2-(ethoxymethyl)- often lead to the formation of more complex structures. One notable reaction is the condensation with aldehydes or ketones under acidic conditions, which can produce various pyrrole derivatives with potential biological activities .

-

Example Reaction : The condensation of 1H-Pyrrole, 2-(ethoxymethyl)- with formaldehyde can yield N-substituted pyrroles. The reaction mechanism typically involves the formation of an imine intermediate followed by cyclization to form the final product.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds and can be applied to aryl-substituted pyrroles derived from 1H-Pyrrole, 2-(ethoxymethyl)-. This reaction typically involves:

-

Reagents : Aryl boronic acids are coupled with halogenated derivatives of 1H-Pyrrole, 2-(ethoxymethyl)- in the presence of a palladium catalyst.

-

Outcome : The reaction yields aryl-substituted pyrroles with high efficiency and selectivity, showcasing the versatility of this compound in synthetic applications .

C-H Activation Reactions

C-H activation is an emerging strategy in organic synthesis that allows for the functionalization of otherwise inert C-H bonds in aromatic systems.

-

Mechanism : In the presence of transition metal catalysts (e.g., palladium), C-H bonds adjacent to the nitrogen atom in pyrroles can be activated and functionalized through various transformations.

-

Applications : This method has been employed to introduce various substituents onto the pyrrole ring, enhancing its chemical diversity and potential applications in pharmaceuticals .

Characterization of Reaction Products

The products formed from reactions involving 1H-Pyrrole, 2-(ethoxymethyl)- are typically characterized using several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure and environment of hydrogen atoms within the compound.

-

Mass Spectrometry (MS) : Used to determine molecular weights and confirm structures based on fragmentation patterns.

-

Infrared (IR) Spectroscopy : Identifies functional groups present in the compounds by analyzing characteristic absorption bands.

Data Table

| Reaction Type | Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Cyclization | Hydrazine in solvent | Pyrrolopyrazinone | Varies |

| Electrophilic Substitution | Electrophile + acid | Substituted Pyrroles | Varies |

| Suzuki Coupling | Aryl boronic acid + Pd catalyst | Aryl-substituted Pyrroles | High |

| C-H Activation | Transition metal catalyst | Functionalized Pyrroles | Varies |

Propriétés

Numéro CAS |

148103-76-8 |

|---|---|

Formule moléculaire |

C7H11NO |

Poids moléculaire |

125.17 g/mol |

Nom IUPAC |

2-(ethoxymethyl)-1H-pyrrole |

InChI |

InChI=1S/C7H11NO/c1-2-9-6-7-4-3-5-8-7/h3-5,8H,2,6H2,1H3 |

Clé InChI |

CCJKTCUYTPTZPA-UHFFFAOYSA-N |

SMILES |

CCOCC1=CC=CN1 |

SMILES canonique |

CCOCC1=CC=CN1 |

Synonymes |

1H-Pyrrole,2-(ethoxymethyl)-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.